Pyridine-2-carboxylic acid [4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzylidene]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a pyridine-2-carbohydrazide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde with pyridine-2-carbohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzothiazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}BENZOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-{(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety, nitrophenyl group, and pyridine-2-carbohydrazide structure make it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H13N5O3S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H13N5O3S2/c26-19(15-6-3-4-10-21-15)24-22-12-13-8-9-18(16(11-13)25(27)28)30-20-23-14-5-1-2-7-17(14)29-20/h1-12H,(H,24,26)/b22-12+ |
InChI Key |
VETPOUSMTYVIFM-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=CC=N4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=NNC(=O)C4=CC=CC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.